

Application Note: HPLC-Based Assay for the Quantification of Sucralfate

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Compound of Interest		
Compound Name:	Sucralfate	
Cat. No.:	B10761693	Get Quote

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **sucralfate** in pharmaceutical formulations. **Sucralfate**, a complex of sucrose octasulfate and aluminum hydroxide, lacks a significant UV chromophore, necessitating the use of a universal detector. This method employs a refractive index detector (RID) for accurate quantification. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, reagent preparation, standard and sample preparation, and chromatographic conditions.

Introduction

Sucralfate is a medication primarily used to treat and prevent ulcers in the intestines. Its therapeutic action is mediated by the formation of a protective barrier at the ulcer site. Accurate quantification of **sucralfate** in drug products is crucial for ensuring quality and therapeutic efficacy. Due to its chemical nature, **sucralfate** does not absorb UV light, making conventional UV-based HPLC detection challenging.[1] This note describes an established HPLC method utilizing a refractive index detector, which is well-suited for the analysis of non-chromophoric compounds like **sucralfate**.[1]

Experimental Instrumentation and Materials



- HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
- Column: Aminopropylsilanized silica gel column (L8 packing), 300 mm x 3.9 mm, 8 μm particle size, or equivalent.[1][2]
- Data Acquisition: Chromatography data station for data collection and processing.
- Reference Standard: USP Potassium Sucrose Octasulfate RS.[3]
- · Reagents:
 - Ammonium sulfate (ACS grade)
 - Phosphoric acid (85%)
 - Sulfuric acid (4.0 N)
 - Sodium hydroxide (2.2 N and 0.1 N)
 - HPLC grade water

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of sucralfate.



Parameter	Value
Column	Aminopropylsilanized silica gel (L8), 300 x 3.9 mm, 8 μm
Mobile Phase	132 g/L Ammonium sulfate in water, pH adjusted to 3.5 with phosphoric acid[1][3][4]
Flow Rate	1.0 mL/min[1]
Injection Volume	50 μL[1][3][4]
Column Temperature	30°C[1][4]
Detector	Refractive Index Detector (RID)[1][4]
Run Time	Approximately 10 minutes

Protocols

Mobile Phase Preparation

- Weigh 132 g of ammonium sulfate and dissolve it in 900 mL of HPLC grade water.[3][4]
- Dilute to 1000 mL with water and mix thoroughly.[3][4]
- Adjust the pH of the solution to 3.5 ± 0.1 with phosphoric acid.[1][3][4]
- Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.[3]

Standard Preparation

- Accurately weigh a quantity of USP Potassium Sucrose Octasulfate RS and dissolve it in the mobile phase.[3][4]
- Dilute quantitatively with the mobile phase to obtain a final concentration of approximately 10 mg/mL.[4]

Sample Preparation (from Sucralfate Suspension)

Accurately weigh approximately 450 mg of sucralfate into a 35 mL centrifuge tube.[3][4]



- While vortexing, add 10.0 mL of a 1:1 mixture of 4.0 N sulfuric acid and 2.2 N sodium hydroxide.[3][4]
- Sonicate the mixture for 5 minutes, ensuring the temperature remains below 30°C.[3][4]
- Add a measured volume of 0.1 N sodium hydroxide to adjust the pH of the solution to approximately 2.0.[3][4]
- Add water to a total volume of 15 mL.[4]
- Shake the tube for 1 minute and then centrifuge for 5 minutes.[3][4]
- Collect the clear supernatant for injection into the HPLC system.[3]

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Validation Parameter	Result
Linearity	The method is linear over a concentration range of $300 - 800 \mu g/mL$ with a correlation coefficient (r) of >0.999.
Accuracy	The recovery of sucralfate is between 92% and 102%.
Precision	The relative standard deviation (%RSD) for replicate injections is \leq 2%.
Limit of Detection (LOD)	0.2141 μg/mL (for a similar RP-HPLC method) [5]
Limit of Quantification (LOQ)	0.643 μg/mL (for a similar RP-HPLC method)[5]

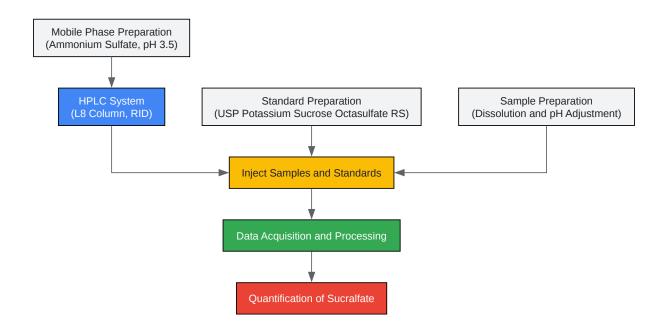
Note: LOD and LOQ values are provided from a related RP-HPLC method for **sucralfate** and may vary with the described RID method.



System Suitability

To ensure the performance of the chromatographic system, a system suitability test should be performed. Inject the standard solution five times and verify that the relative standard deviation of the peak areas is not more than 2.0%.

Experimental Workflow



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Caption: Workflow for the HPLC quantification of sucralfate.

Conclusion

The HPLC method detailed in this application note provides a reliable and accurate means for the quantification of **sucralfate** in pharmaceutical preparations. The use of a refractive index detector overcomes the challenge of **sucralfate**'s poor UV absorbance. The protocol is



straightforward and can be readily implemented in a quality control or research laboratory setting.

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